1-(4-(Dimethylamino)piperidin-1-yl)ethanone hydrochloride
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Overview
Description
1-(4-(Dimethylamino)piperidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H19ClN2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(4-(Dimethylamino)piperidin-1-yl)ethanone hydrochloride typically involves the reaction of 4-dimethylaminopiperidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-(Dimethylamino)piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Scientific Research Applications
1-(4-(Dimethylamino)piperidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)piperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(Dimethylamino)piperidin-1-yl)ethanone hydrochloride can be compared with other similar compounds, such as:
1-(4-(Ethylamino)piperidin-1-yl)ethanone hydrochloride: This compound has an ethylamino group instead of a dimethylamino group, leading to differences in chemical reactivity and biological activity.
1-(Piperidin-4-yl)ethanone hydrochloride: This compound lacks the dimethylamino group, resulting in distinct chemical properties and applications.
Properties
Molecular Formula |
C9H19ClN2O |
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Molecular Weight |
206.71 g/mol |
IUPAC Name |
1-[4-(dimethylamino)piperidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(12)11-6-4-9(5-7-11)10(2)3;/h9H,4-7H2,1-3H3;1H |
InChI Key |
VGLMGCJTSFCIBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N(C)C.Cl |
Origin of Product |
United States |
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